molecular formula C10H11FO5S B2479029 Methyl 3-(4-fluorosulfonyloxyphenyl)propanoate CAS No. 2411265-07-9

Methyl 3-(4-fluorosulfonyloxyphenyl)propanoate

Cat. No.: B2479029
CAS No.: 2411265-07-9
M. Wt: 262.25
InChI Key: USYGCJSTCNKPBB-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorosulfonyloxyphenyl)propanoate is an organic compound that features a fluorosulfonyl group attached to a phenyl ring, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluorosulfonyloxyphenyl)propanoate typically involves a multi-step process. One common method includes the esterification of the carboxylic acid group, followed by the introduction of the fluorosulfonyl group. The key steps are as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorosulfonyloxyphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sulfuryl Fluoride (SO2F2):

    Lithium Aluminum Hydride (LiAlH4): Used for the reduction of the ester group.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Reduction Products: The corresponding alcohols.

    Oxidation Products: Phenolic or carbonyl derivatives.

Scientific Research Applications

Methyl 3-(4-fluorosulfonyloxyphenyl)propanoate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Chemical Biology: Employed in the development of covalent inhibitors that target specific proteins.

    Drug Discovery: Utilized in the design of novel pharmaceuticals with potential therapeutic effects.

    Materials Science: Incorporated into the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorosulfonyloxyphenyl)propanoate involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. The fluorosulfonyl group is particularly reactive, allowing the compound to form covalent bonds with specific amino acid residues in proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-fluorophenoxy)propanoate
  • Methyl 3-(4-chlorosulfonyloxyphenyl)propanoate
  • Methyl 3-(4-bromosulfonyloxyphenyl)propanoate

Uniqueness

Methyl 3-(4-fluorosulfonyloxyphenyl)propanoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to its chloro and bromo analogs. This makes it particularly valuable in applications requiring selective and stable covalent modifications .

Properties

IUPAC Name

methyl 3-(4-fluorosulfonyloxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO5S/c1-15-10(12)7-4-8-2-5-9(6-3-8)16-17(11,13)14/h2-3,5-6H,4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYGCJSTCNKPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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